3-Azido-2,5-diethylpyrazine
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Overview
Description
3-Azido-2,5-diethylpyrazine is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrazines, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products . The presence of an azido group in its structure makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2,5-diethylpyrazine typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution of an alkyl halide with sodium azide. For instance, 2,5-diethylpyrazine can be reacted with sodium azide in the presence of a suitable solvent to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of azidotrimethylsilane (TMSN3) as an azide source in the presence of copper(II) triflate (Cu(OTf)2) has been reported to be an efficient method for the direct synthesis of organic azides .
Chemical Reactions Analysis
Types of Reactions: 3-Azido-2,5-diethylpyrazine can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as tri-n-butyltin hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Reduction: Tri-n-butyltin hydride is commonly used for the reduction of azides to amines.
Substitution: Sodium azide is often used for the azidation of alkyl halides.
Major Products Formed:
Reduction: The major product is the corresponding amine.
Substitution: The major product is the azide derivative.
Scientific Research Applications
3-Azido-2,5-diethylpyrazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Azido-2,5-diethylpyrazine involves its ability to participate in click chemistry reactions, particularly azide-alkyne cycloaddition. This reaction is widely used for labeling and functionalizing biomolecules . The azido group can also be reduced to an amine, which can then interact with various biological targets .
Comparison with Similar Compounds
2,5-Dimethylpyrazine: Used as a flavor additive and odorant in foods.
Tetramethylpyrazine: Found in fermented soybeans and has a characteristic fermented soybean smell.
Uniqueness: 3-Azido-2,5-diethylpyrazine is unique due to the presence of the azido group, which imparts distinct reactivity and applications in click chemistry and bioorthogonal labeling .
Properties
CAS No. |
83505-83-3 |
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Molecular Formula |
C8H11N5 |
Molecular Weight |
177.21 g/mol |
IUPAC Name |
3-azido-2,5-diethylpyrazine |
InChI |
InChI=1S/C8H11N5/c1-3-6-5-10-7(4-2)8(11-6)12-13-9/h5H,3-4H2,1-2H3 |
InChI Key |
XFZKDOHHZLSOJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C(=N1)N=[N+]=[N-])CC |
Origin of Product |
United States |
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